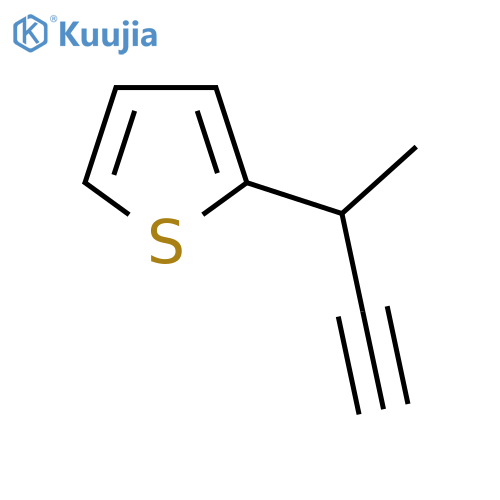Cas no 2137983-25-4 (2-(But-3-yn-2-yl)thiophene)

2-(But-3-yn-2-yl)thiophene structure
商品名:2-(But-3-yn-2-yl)thiophene
2-(But-3-yn-2-yl)thiophene 化学的及び物理的性質
名前と識別子
-
- 2137983-25-4
- SCHEMBL14950215
- 2-(but-3-yn-2-yl)thiophene
- EN300-787703
- 2-(But-3-yn-2-yl)thiophene
-
- インチ: 1S/C8H8S/c1-3-7(2)8-5-4-6-9-8/h1,4-7H,2H3
- InChIKey: CUUZMQSLTPIRMT-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(C#C)C
計算された属性
- せいみつぶんしりょう: 136.03467143g/mol
- どういたいしつりょう: 136.03467143g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 28.2Ų
2-(But-3-yn-2-yl)thiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787703-0.25g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 0.25g |
$1774.0 | 2025-02-22 | |
| Enamine | EN300-787703-10.0g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 10.0g |
$8295.0 | 2025-02-22 | |
| Enamine | EN300-787703-0.1g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 0.1g |
$1697.0 | 2025-02-22 | |
| Enamine | EN300-787703-1.0g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 1.0g |
$1929.0 | 2025-02-22 | |
| Enamine | EN300-787703-5.0g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 5.0g |
$5594.0 | 2025-02-22 | |
| Enamine | EN300-787703-0.5g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 0.5g |
$1851.0 | 2025-02-22 | |
| Enamine | EN300-787703-2.5g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 2.5g |
$3782.0 | 2025-02-22 | |
| Enamine | EN300-787703-0.05g |
2-(but-3-yn-2-yl)thiophene |
2137983-25-4 | 95.0% | 0.05g |
$1620.0 | 2025-02-22 |
2-(But-3-yn-2-yl)thiophene 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
2137983-25-4 (2-(But-3-yn-2-yl)thiophene) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 61549-49-3(9-Decenenitrile)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
